Cas no 784-50-9 (9-Fluorenone-2-carboxylic acid)

9-Fluorenone-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 9-Fluorenone-2-carboxylic acid

- 9-Oxo-2-fluorenecarboxylic acid

- 9-Fluorenon-2-carboxylic acid

- 9-oxofluorene-2-carboxylic acid

- 9-Oxo-9H-fluorene-2-carboxylic acid

- Fluorenone-2-carboxylic acid

- 9-Oxofluoren-2-carboxylic acid

- BJCTXUUKONLPPK-UHFFFAOYSA-N

- 9H-Fluorene-2-carboxylic acid, 9-oxo-

- 9-Fluorenone-2-carboxylicacid

- BJCTXUUKONLPPK-UHFFFAOYSA-

- 9-oxo-2-fluorene carboxylic acid

- 9-oxo-fluorene-2-carboxylic acid

- SCHEMBL292802

- F0263

- NS00037987

- 9-Fluorenone-2-carboxylic acid, 98%

- 784-50-9

- AC-4882

- FT-0621650

- Q-101170

- InChI=1/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)

- NSC-113321

- EINECS 212-317-3

- NSC81258

- CS-W013069

- NSC-81258

- NSC 113321

- SY050752

- AS-38202

- MFCD00001156

- AMY32672

- AKOS001325046

- J-009414

- DTXSID50229062

- CCG-314871

- NSC 81258

- NSC113321

- EN300-26713

- 9-Oxo-9H-fluorene-2-carboxylic acid #

- Z228460224

-

- MDL: MFCD00001156

- インチ: 1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)

- InChIKey: BJCTXUUKONLPPK-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2C2C([H])=C([H])C(C(=O)O[H])=C([H])C=21

計算された属性

- せいみつぶんしりょう: 224.04700

- どういたいしつりょう: 224.047

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 54.4

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 色と性状: イエローニードル結晶

- 密度みつど: 1.2337 (rough estimate)

- ゆうかいてん: >300 °C (lit.)

- ふってん: 325.61°C (rough estimate)

- フラッシュポイント: 256.1 °C

- 屈折率: 1.5400 (estimate)

- PSA: 54.37000

- LogP: 2.59620

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- ようかいせい: 未確定

9-Fluorenone-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Room temperature

- 危険レベル:IRRITANT

9-Fluorenone-2-carboxylic acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

9-Fluorenone-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043515-1g |

9-Fluorenone-2-carboxylic acid |

784-50-9 | 98% | 1g |

¥381.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043515-5g |

9-Fluorenone-2-carboxylic acid |

784-50-9 | 98% | 5g |

¥1522.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D753778-25g |

9-Fluorenone-2-carboxylic acid |

784-50-9 | 96.0% | 25g |

$735 | 2024-06-07 | |

| Cooke Chemical | A4381612-1G |

9-Fluorenone-2-carboxylic Acid |

784-50-9 | ≥96.0%(HPLC) | 1g |

RMB 253.60 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0263-10G |

9-Fluorenone-2-carboxylic Acid |

784-50-9 | >96.0%(T)(HPLC) | 10g |

¥1560.00 | 2024-04-15 | |

| Enamine | EN300-26713-0.5g |

9-oxo-9H-fluorene-2-carboxylic acid |

784-50-9 | 95.0% | 0.5g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-26713-2.5g |

9-oxo-9H-fluorene-2-carboxylic acid |

784-50-9 | 95.0% | 2.5g |

$75.0 | 2025-03-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-217530-10 g |

9-Fluorenone-2-carboxylic Acid, |

784-50-9 | 10g |

¥2,708.00 | 2023-07-11 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023354-5g |

9-Fluorenone-2-carboxylic acid |

784-50-9 | 96% | 5g |

¥1483 | 2024-05-21 | |

| Fluorochem | 066570-1g |

9-Oxo-9H-fluorene-2-carboxylic acid |

784-50-9 | 97% | 1g |

£60.00 | 2022-03-01 |

9-Fluorenone-2-carboxylic acid 関連文献

-

Amparo Salmerón-Valverde,Sylvain Bernès CrystEngComm 2015 17 6227

-

2. The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenylD. J. Byron,G. W. Gray,R. C. Wilson J. Chem. Soc. C 1966 831

-

3. NotesT. A. Turney,G. A. Wright,Ng. Ph. Buu-Ho?,C. A. Bunton,G. Stedman,R. Livingstone,D. Miller,R. B. Watson,E. A. Bell,E. E. Aynsley,B. N. Feitelson,R. Rothstein,C. L. Arcus,R. E. Schaffer,M. Cowperthwaite,E. Warhurst,F. M. Elkobaisi,W. J. Hickinbottom,D. A. A. Kidd,D. Grdeni?,B. Marku?i?,E. G. Brain,I. L. Finar J. Chem. Soc. 1958 2415

-

4. Index of subjects, 1949

-

5. 631. Mesomorphism and chemical constitution. Part IX. The preparation and mesomorphic behaviour of the 7-n-alkoxy-fluorene- and -fluorenone-2-carboxylic acids and their n-propyl estersG. W. Gray,A. Ibbotson J. Chem. Soc. 1957 3228

-

L. E. Hinkel,E. E. Ayling,J. H. Beynon J. Chem. Soc. 1936 339

-

Anton Blencowe,Kevin Cosstick,Wayne Hayes New J. Chem. 2006 30 53

-

8. Index of authors, 1957

-

9. NotesT. Lloyd Fletcher,Moses J. Namkung,W. Hogg,D. M. McKinnon,A. F. Trotman-Dickenson,G. J. O. Verbeke,P. F. Holt,B. I. Hopson-Hill,C. J. McNae,J. Blackwell,W. J. Hickinbottom,A. J. Birch,J. Grimshaw,C. L. Arcus,G. C. Barrett,R. T. Ferris,D. Hamer,R. Letters,A. M. Michelson,Keith D. Warren,R. P. Bell,M. H. Ford-Smith,J. S. Morley,J. Chatt,F. A. Hart,M. A. Bennett,G. Wilkinson,M. J. Allen,J. Vikin J. Chem. Soc. 1961 1400

9-Fluorenone-2-carboxylic acidに関する追加情報

Introduction to 9-Fluorenone-2-carboxylic acid (CAS No. 784-50-9)

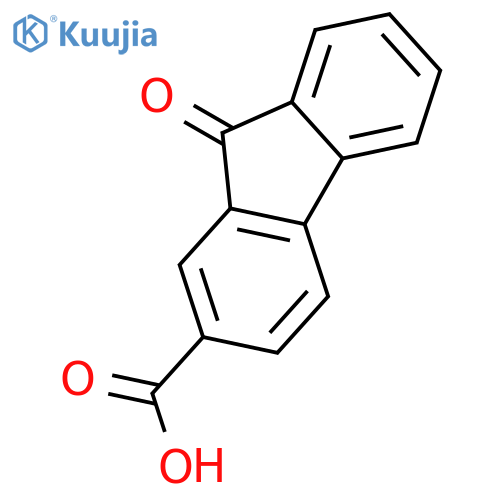

9-Fluorenone-2-carboxylic acid, with the chemical formula C13H8O2, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a fluorene core with a carboxylic acid substituent at the 2-position, makes it a versatile intermediate for synthesizing various bioactive molecules. The compound is identified by its CAS number 784-50-9, which serves as a unique identifier in chemical databases and literature.

The synthesis of 9-Fluorenone-2-carboxylic acid typically involves the oxidation of fluorene or its derivatives. This process requires careful control of reaction conditions to ensure high yield and purity. Advanced catalytic methods, such as those employing transition metals, have been explored to enhance the efficiency of this transformation. Recent studies have highlighted the use of palladium and copper catalysts, which offer improved selectivity and reduced byproduct formation.

In pharmaceutical applications, 9-Fluorenone-2-carboxylic acid serves as a key precursor in the development of novel therapeutic agents. Its rigid aromatic structure provides a stable scaffold for further functionalization, enabling the design of molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

One of the most promising areas of research involving 9-Fluorenone-2-carboxylic acid is in the field of materials science. The fluorene moiety is known for its exceptional photophysical properties, including high fluorescence quantum yields and thermal stability. These characteristics make it an attractive building block for organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other optoelectronic devices. Researchers have recently developed new methodologies for incorporating 9-Fluorenone-2-carboxylic acid into polymer matrices to enhance light emission efficiency and device performance.

The role of 9-Fluorenone-2-carboxylic acid in drug discovery has also been expanded by its incorporation into peptidomimetics. These synthetic peptides mimic natural biomolecules but are designed to be more stable and resistant to enzymatic degradation. By linking 9-Fluorenone-2-carboxylic acid to peptide chains, scientists have created novel compounds with enhanced bioavailability and targeted action. Preliminary clinical trials have shown promising results in treating inflammatory diseases, where these derivatives exhibit significant anti-inflammatory effects.

Another emerging application of 9-Fluorenone-2-carboxylic acid is in the development of contrast agents for medical imaging. Functionalized derivatives of this compound can be used as MRI or CT scanners to improve image resolution and tissue differentiation. Researchers have demonstrated that certain fluorenone-based contrast agents provide clearer images while minimizing toxicity, making them suitable for clinical use.

The environmental impact of synthesizing and using 9-Fluorenone-2-carboxylic acid has also been a focus of recent studies. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption. For example, solvent-free reactions and microwave-assisted synthesis have been explored as alternatives to traditional methods. These innovations not only improve efficiency but also align with global efforts to minimize the ecological footprint of chemical production.

In conclusion, 9-Fluorenone-2-carboxylic acid (CAS No. 784-50-9) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and medical imaging. Its unique structural properties make it an invaluable intermediate for developing innovative therapies and advanced materials. As research continues to uncover new possibilities, the significance of this compound is expected to grow further, driving advancements across multiple scientific disciplines.

784-50-9 (9-Fluorenone-2-carboxylic acid) 関連製品

- 408367-33-9(2-(3-Acetylphenyl)benzoic acid)

- 1573-92-8(9-Fluorenone-1-carboxylic Acid)

- 6223-83-2(4-Carboxy-9-fluorenone)

- 92151-76-3(9H-fluorene-3-carboxylic acid)

- 792-26-7(H2FDCA)

- 7507-40-6(9H-Fluorene-2-carboxylic Acid)

- 6276-03-5(1-Fluorenecarboxylic Acid)

- 6954-55-8(9H-fluorene-4-carboxylic acid)

- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)

- 16717-25-2(6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE)